Norcholic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tumor Progression and Immune Escape

Norcholic acid (NorCA) has been studied in the context of hepatocellular carcinoma (HCC). Research shows that NorCA can promote HCC cell proliferation, migration, and invasion through the negative regulation of Farnesoid X receptor (FXR). NorCA also increases PD-L1 levels on HCC cells and their exosomes, contributing to an immunosuppressive microenvironment. This indicates that NorCA may play a role in HCC progression and immune evasion (Gong et al., 2021).

Hepatic Glucuronidation

Norursodeoxycholic acid (norUDCA) is a bile acid derivative eliminated as a C23-ester glucuronide in humans. The human UDP-glucuronosyltransferase (UGT) enzyme, particularly UGT1A3, is identified as the primary enzyme catalyzing the formation of norUDCA-23G. This is significant in the context of norUDCA glucuronidation and its potential therapeutic applications in treating cholestasis (Trottier et al., 2009).

Norcholesterol Scintigraphy

Norcholesterol adrenal scintigraphy (Norchol) is used in the lateralization of hyperfunctioning adrenal lesions, particularly in primary hyperaldosteronism and Cushing's syndrome. This study compares the accuracy of Norchol scintigraphy with high-resolution computed tomography (CT) in identifying the location of adrenal tumors (Şanlı et al., 2009).

Phytochemical Study

Norcholic acid and its derivatives are also investigated in the phytochemical context. For instance, a comparative study of the aerial parts of wild-growing and cultivated chicory revealed significant differences in the content and qualitative composition of phenolic compounds, indicating potential for pharmaceutical applications (Saybel et al., 2020).

Safety And Hazards

Orientations Futures

Norcholic acid has been identified as a novel biomarker of early kidney injury in patients with metabolic dysfunction-associated fatty liver disease . Further investigation of its role in renal function is warranted . Additionally, Norcholic acid has been found to promote tumor progression and immune escape in hepatocellular carcinoma, suggesting potential therapeutic targets .

Propriétés

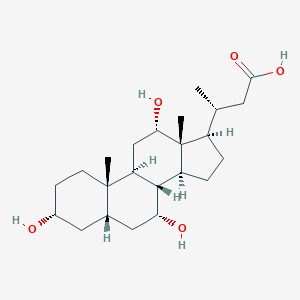

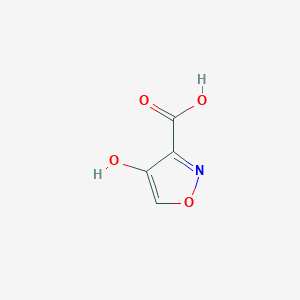

IUPAC Name |

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUYNJFEXPRUGR-RTCCEZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norcholic acid | |

CAS RN |

60696-62-0 | |

| Record name | Norcholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)